Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate
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Overview
Description
Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is a chemical compound with the molecular formula C16H25ClN2O6. It is known for its complex structure, which includes a tert-butyl ester group and a chloropyridazinyl moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate typically involves multiple steps. One common method starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with ethylene glycol derivatives to introduce the ethoxy groups. Finally, the tert-butyl ester is formed through esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chloropyridazinyl moiety.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinyl compounds .
Scientific Research Applications
Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate involves its interaction with specific molecular targets. The chloropyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]carbamate
- Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]propionate
Uniqueness
Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O6/c1-16(2,3)25-15(20)12-23-9-8-21-6-7-22-10-11-24-14-5-4-13(17)18-19-14/h4-5H,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWRDGOKKLEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOC1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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